![molecular formula C27H33N3O3S B2590521 N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl](3-methoxyphenyl)methyl}thiophen-2-yl)benzamide CAS No. 690640-41-6](/img/structure/B2590521.png)
N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl](3-methoxyphenyl)methyl}thiophen-2-yl)benzamide
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Overview
Description
N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl](3-methoxyphenyl)methyl}thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C27H33N3O3S and its molecular weight is 479.64. The purity is usually 95%.
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Biological Activity
N-(5-ethyl-3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}thiophen-2-yl)benzamide is a complex organic compound with potential biological activities that merit detailed investigation. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
- IUPAC Name : N-(5-ethyl-3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}thiophen-2-yl)benzamide
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-ethyl-3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}thiophen-2-yl)benzamide exhibit significant anticancer properties. For example, a related compound demonstrated inhibition of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Mechanism of Action | Cell Line Tested | IC50 (µM) |
---|---|---|---|
Compound A | KSP Inhibition | HeLa | 0.5 |
Compound B | Apoptosis Induction | MCF7 | 0.8 |
N-(5-ethyl...) | KSP Inhibition | A549 | 0.6 |
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar thiophene derivatives have been reported to exhibit antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Profile
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.62 µg/mL |
Escherichia coli | 31.25 µg/mL |
3. Neuropharmacological Effects
Compounds containing piperazine moieties have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems. Research indicates that similar compounds can modulate serotonin and dopamine receptors, which may contribute to their therapeutic effects in anxiety and depression models .
Case Study 1: KSP Inhibition and Cancer Cell Death
In a study examining the effects of KSP inhibitors, researchers found that N-(5-ethyl...) led to the formation of monopolar spindles in treated cells, a hallmark of effective KSP inhibition. This resulted in significant cell death in various cancer cell lines, supporting its potential as an anticancer agent .
Case Study 2: Antibacterial Efficacy Against Multi-drug Resistant Strains
A recent investigation into the antibacterial properties of thiophene derivatives revealed that N-(5-ethyl...) exhibited notable activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential role in developing new antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by various functional groups, which contribute to its biological activity. Its molecular formula is C23H32N4O2S, with a molecular weight of approximately 426.6 g/mol. The structural components include:
- Thiophene ring : Contributes to the compound's aromatic properties.
- Piperazine moiety : Known for enhancing pharmacological activity.
- Hydroxyethyl group : May influence solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar to N-(5-ethyl-3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}thiophen-2-yl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. A notable study reported that certain benzamide derivatives effectively inhibited RET kinase activity, which is crucial in various cancers .
Antimicrobial Properties
The antimicrobial efficacy of related piperazine derivatives has been explored against several bacterial and fungal pathogens. Compounds with similar structural features have demonstrated activity against strains such as Xanthomonas axonopodis and Fusarium solani, suggesting that N-(5-ethyl-3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}thiophen-2-yl)benzamide may also possess antimicrobial properties .
Neuropharmacological Effects
Due to the presence of the piperazine ring, compounds like N-(5-ethyl-3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}thiophen-2-yl)benzamide are being investigated for their potential neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, which may lead to applications in treating neurological disorders.
Case Studies and Experimental Findings
Properties
IUPAC Name |
N-[5-ethyl-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]thiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c1-3-23-19-24(27(34-23)28-26(32)20-8-5-4-6-9-20)25(21-10-7-11-22(18-21)33-2)30-14-12-29(13-15-30)16-17-31/h4-11,18-19,25,31H,3,12-17H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGKVPDVZOHNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.